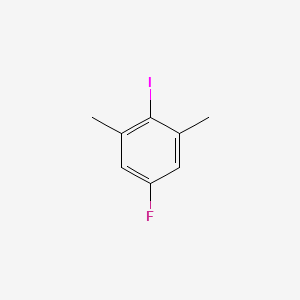

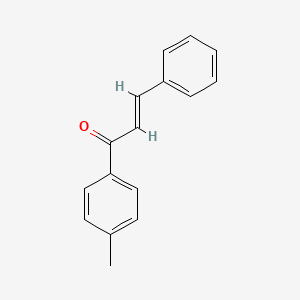

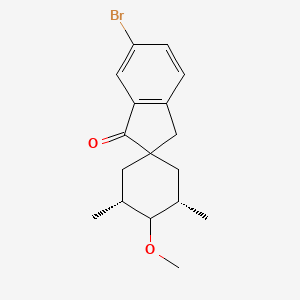

![molecular formula C21H24N4O5S B3028096 (E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

T-448 es un inhibidor irreversible, específico, activo por vía oral de la demetilasa 1 específica de lisina (LSD1), una enzima que desmetila la histona H3 en la lisina 4 (H3K4). Este compuesto ha demostrado ser prometedor para mejorar la metilación de H3K4 en neuronas de rata cultivadas primarias y mejorar la función de aprendizaje en ratones .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de T-448 implica la preparación de 3-((1S,2R)-2-(ciclobutilamino)ciclopropil)-N-(5-metil-1,3,4-tiadiazol-2-il)benzamida fumarato. Los pasos clave incluyen:

- Formación del intermedio ciclopropilamina.

- Acoplamiento del intermedio con 5-metil-1,3,4-tiadiazol-2-ilbenzamida.

- Formación de la sal fumarato para mejorar la estabilidad y solubilidad del compuesto .

Métodos de Producción Industrial

La producción industrial de T-448 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el control preciso de la temperatura, el pH y el tiempo de reacción, así como los pasos de purificación, como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

T-448 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: T-448 se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en T-448.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones ciclopropilamina o tiadiazol

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de T-448, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .

Aplicaciones Científicas De Investigación

T-448 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la demetilasa 1 específica de lisina y sus efectos sobre la metilación de histonas.

Biología: Se investiga por su papel en la mejora de la plasticidad neuronal y la expresión génica relacionada con el aprendizaje y la memoria.

Medicina: Se explora como un posible agente terapéutico para trastornos del neurodesarrollo y otras afecciones asociadas con la desregulación epigenética.

Industria: Aplicaciones potenciales en el desarrollo de fármacos epigenéticos y herramientas de investigación .

Mecanismo De Acción

T-448 ejerce sus efectos inhibiendo irreversiblemente la demetilasa 1 específica de lisina, lo que lleva a un aumento de la metilación de la histona H3 en la lisina 4. Esta regulación positiva de la metilación de H3K4 mejora la transcripción de genes involucrados en la plasticidad neuronal y la función cognitiva. El compuesto forma un aducto de formil-FAD compacto, que contribuye a su especificidad y toxicidad hematológica reducida .

Comparación Con Compuestos Similares

Compuestos Similares

Inhibidores de LSD1 basados en tranilcipromina: Estos compuestos también inhiben la demetilasa 1 específica de lisina, pero están asociados con una mayor hematoxicidad.

ORY-1001: Otro inhibidor de LSD1 con alta selectividad pero diferentes perfiles de seguridad.

LSD1-IN-30: Un inhibidor de la demetilasa 1 específica de lisina con actividad anticancerígena .

Singularidad de T-448

T-448 es único debido a su perfil de seguridad hematológica superior y su capacidad para mejorar la metilación de H3K4 sin interrumpir el complejo LSD1-GFI1B. Esto lo convierte en un candidato prometedor para aplicaciones terapéuticas en trastornos del sistema nervioso central asociados con la desregulación epigenética .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKYWVPJPFTMA-YWNVCFPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

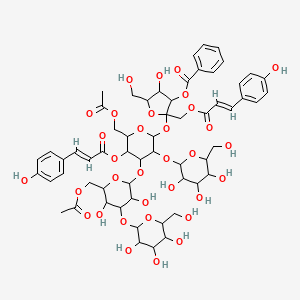

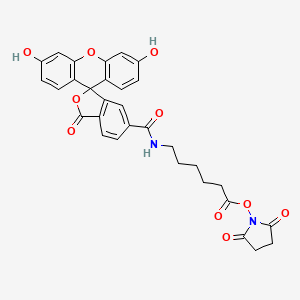

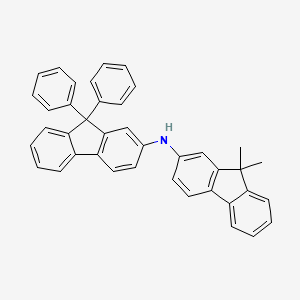

![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)

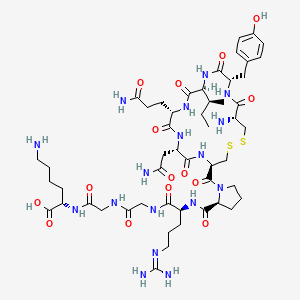

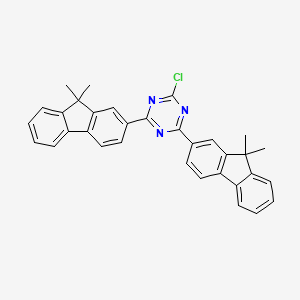

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

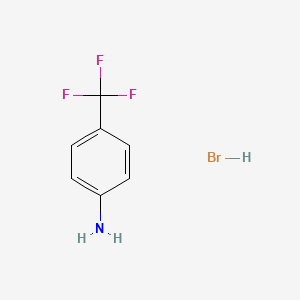

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)